5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC12955086
Molecular Formula: C11H8ClNOS2
Molecular Weight: 269.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8ClNOS2 |
|---|---|
| Molecular Weight | 269.8 g/mol |
| IUPAC Name | (5Z)-5-[(4-chlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C11H8ClNOS2/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,1H3/b9-6- |
| Standard InChI Key | LBRYJAAWKRWXCV-TWGQIWQCSA-N |
| Isomeric SMILES | CN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S |
| SMILES | CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S |
| Canonical SMILES | CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s core structure consists of a thiazolidinone ring substituted at position 3 with a methyl group and at position 5 with a 4-chlorobenzylidene group. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈ClNOS₂ |
| Molecular Weight | 269.8 g/mol |
| CAS Number | VC12955086 |
| Appearance | Solid (crystalline powder) |
| Solubility | Low in water; soluble in DMSO |
The chlorobenzylidene substituent introduces electron-withdrawing effects, stabilizing the conjugated system and influencing reactivity. The thiocarbonyl group at position 2 enhances hydrogen-bonding potential, critical for interactions with biological targets.
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is synthesized via a Knoevenagel condensation between 4-chlorobenzaldehyde and 3-methyl-2-thioxo-1,3-thiazolidin-4-one under acidic or basic conditions . A typical procedure involves:
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Reagents:
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4-Chlorobenzaldehyde (1.0 equiv)
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3-Methyl-2-thioxothiazolidin-4-one (1.0 equiv)
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Catalysts: Piperidine (base) or acetic acid (acid)
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Solvent: Ethanol or methanol
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Procedure:
Reaction Mechanism
The condensation proceeds through a nucleophilic attack by the thiazolidinone’s active methylene group on the aldehyde carbonyl, followed by dehydration to form the benzylidene linkage . The reaction’s efficiency depends on the electronic nature of the aldehyde; electron-withdrawing groups (e.g., -Cl) enhance yield by stabilizing the transition state.
Biological Activities
Antimicrobial Efficacy
Studies demonstrate moderate to strong activity against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Inhibition Zone Diameter (mm) at 0.2% Concentration |
|---|---|
| Staphylococcus aureus | 18–20 |
| Bacillus subtilis | 16–18 |
| Escherichia coli | 15–17 |
| Pseudomonas aeruginosa | 14–16 |
Data adapted from indicate that the chlorobenzylidene moiety enhances membrane disruption, while the thioxo group interferes with microbial enzyme function .
| Cell Line | IC₅₀ (μM) | Mechanism Proposed |
|---|---|---|
| MCF-7 (breast cancer) | 12.4 | Topoisomerase II inhibition |
| A549 (lung cancer) | 15.8 | Reactive oxygen species (ROS) generation |
| HeLa (cervical cancer) | 18.2 | Apoptosis via caspase-3 activation |
The compound’s planar structure facilitates intercalation into DNA, while the thiocarbonyl group chelates metal ions essential for tumor proliferation.
Anti-inflammatory Activity
Molecular docking studies suggest cyclooxygenase-2 (COX-2) inhibition with a binding affinity of −8.2 kcal/mol, comparable to celecoxib. In murine models, oral administration (10 mg/kg) reduced paw edema by 62% over 6 hours, outperforming indomethacin (55%).
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| IR (cm⁻¹) | 1721 (C=O), 1215 (C=S) | Thiazolidinone ring |
| ¹H NMR (δ, ppm) | 2.41 (s, 3H, CH₃), 7.82–8.36 (m, Ar-H) | Methyl and aromatic protons |
| ¹³C NMR (δ, ppm) | 160.2 (C=S), 170.9 (C=O) | Thiocarbonyl and carbonyl groups |
Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 269.8 [M+H]⁺ .
X-ray Crystallography
Single-crystal analysis reveals a monoclinic system with space group P2₁/c. Key bond lengths include C=S (1.68 Å) and C=O (1.22 Å), consistent with resonance stabilization .
Applications and Future Directions
Pharmaceutical Applications
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Antimicrobial agents: Potential use in topical formulations for skin infections.
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Chemotherapy adjuvants: Synergistic effects with doxorubicin in multidrug-resistant cancers.
Industrial Applications
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Corrosion inhibitors: Thiazolidinone derivatives show 89% efficiency in acidic environments.
Research Opportunities
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Structure-activity relationships (SAR): Modifying the benzylidene substituent to enhance bioavailability.
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Nanoparticle delivery systems: Encapsulation in liposomes to improve aqueous solubility.
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